molecular formula C22H21ClN2O3 B11396039 2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one

2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one

Cat. No.: B11396039
M. Wt: 396.9 g/mol
InChI Key: MWYTVZOELKSCGG-UHFFFAOYSA-N
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Description

2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a chromenone core, which is a common structural motif in many biologically active molecules, and a piperazine moiety, which is often found in pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid like sulfuric acid.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction. 3-chlorophenylpiperazine is reacted with the chromenone derivative in the presence of a base such as potassium carbonate.

    Final Coupling: The final step involves coupling the piperazine derivative with the chromenone core under conditions that facilitate the formation of the carbonyl linkage, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: The carbonyl group in the chromenone core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its piperazine moiety is known to interact with various biological targets, making it a useful tool for probing the mechanisms of action of piperazine-containing drugs.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. The chromenone core is found in many bioactive molecules, and the piperazine moiety is a common feature in drugs that target the central nervous system. Research into this compound could lead to the development of new therapeutic agents for the treatment of neurological disorders.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored electronic, optical, or mechanical properties, making it useful in fields such as electronics, photonics, and nanotechnology.

Mechanism of Action

The mechanism of action of 2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various physiological effects. The chromenone core can interact with enzymes and other proteins, affecting their function and leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one: Similar structure but with a different substitution pattern on the phenyl ring.

    2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-quinolin-4-one: Similar structure but with a quinolinone core instead of a chromenone core.

    2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-pyridin-4-one: Similar structure but with a pyridinone core instead of a chromenone core.

Uniqueness

The uniqueness of 2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one lies in its combination of a chromenone core and a piperazine moiety. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for scientific research and industrial applications. Its specific substitution pattern also provides unique electronic and steric properties that can be exploited in the design of new materials and drugs.

Properties

Molecular Formula

C22H21ClN2O3

Molecular Weight

396.9 g/mol

IUPAC Name

2-[4-(3-chlorophenyl)piperazine-1-carbonyl]-6,8-dimethylchromen-4-one

InChI

InChI=1S/C22H21ClN2O3/c1-14-10-15(2)21-18(11-14)19(26)13-20(28-21)22(27)25-8-6-24(7-9-25)17-5-3-4-16(23)12-17/h3-5,10-13H,6-9H2,1-2H3

InChI Key

MWYTVZOELKSCGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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